molecular formula C9H8O2 B13777120 Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione CAS No. 94499-50-0

Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione

Cat. No.: B13777120
CAS No.: 94499-50-0
M. Wt: 148.16 g/mol
InChI Key: FWJMPLCOCYVJKK-UHFFFAOYSA-N
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Description

Tricyclo(61003,6)dec-3(8)-ene-3,7-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include cyclization reactions, where smaller cyclic compounds are fused together under specific conditions such as high temperature and pressure, or in the presence of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The exact methods would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, often in anhydrous solvents.

    Substitution: Halogens, nucleophiles, often in the presence of catalysts or under specific temperature conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Tricyclo(610

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialized polymers or materials with unique mechanical properties.

Mechanism of Action

The mechanism by which Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione exerts its effects would involve interactions at the molecular level. This could include binding to specific enzymes or receptors, altering biochemical pathways, or affecting cellular processes. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo(5.2.1.02,6)decane: Another tricyclic compound with different ring structures.

    Bicyclo(4.2.0)octane: A simpler bicyclic compound with fewer rings.

    Adamantane: A well-known tricyclic compound with a different arrangement of carbon atoms.

Uniqueness

Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione is unique due to its specific tricyclic structure and the presence of multiple functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

94499-50-0

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

tricyclo[5.2.0.03,5]non-1(7)-ene-2,6-dione

InChI

InChI=1S/C9H8O2/c10-8-4-1-2-5(4)9(11)7-3-6(7)8/h6-7H,1-3H2

InChI Key

FWJMPLCOCYVJKK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C(=O)C3CC3C2=O

Origin of Product

United States

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